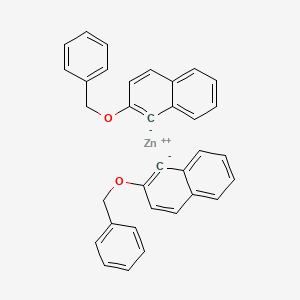
zinc;2-phenylmethoxy-1H-naphthalen-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide: is a complex organic compound with the molecular formula C34H26O2Zn and a molecular weight of 531.949 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with two 2-phenylmethoxy-1H-naphthalen-1-ide ligands. It has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-phenylmethoxy-1H-naphthalen-1-ide typically involves the reaction of zinc salts with 2-phenylmethoxy-1H-naphthalen-1-ide ligands under controlled conditions. One common method involves the use of zinc acetate and 2-phenylmethoxy-1H-naphthalen-1-ide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc complexes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like THF and dichloromethane. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different functional groups .
Applications De Recherche Scientifique
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide has several scientific research applications:
Mécanisme D'action
The mechanism by which zinc;2-phenylmethoxy-1H-naphthalen-1-ide exerts its effects involves the coordination of the zinc ion with the phenylmethoxy-1H-naphthalen-1-ide ligands. This coordination can influence the reactivity and stability of the compound, making it effective in various catalytic and inhibitory roles. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can alter their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc;2-(pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol: Another zinc complex with similar coordination properties.
(Naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazide: A compound with a naphthalene core used in antimicrobial applications.
Uniqueness
Zinc;2-phenylmethoxy-1H-naphthalen-1-ide is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other zinc complexes. Its ability to act as a catalyst and enzyme inhibitor makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
918298-70-1 |
|---|---|
Formule moléculaire |
C34H26O2Zn |
Poids moléculaire |
531.9 g/mol |
Nom IUPAC |
zinc;2-phenylmethoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/2C17H13O.Zn/c2*1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17;/h2*1-11H,13H2;/q2*-1;+2 |
Clé InChI |
JJFJQUYYQGXYQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=[C-]C3=CC=CC=C3C=C2.C1=CC=C(C=C1)COC2=[C-]C3=CC=CC=C3C=C2.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


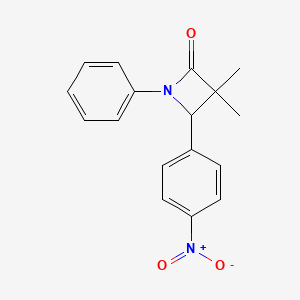
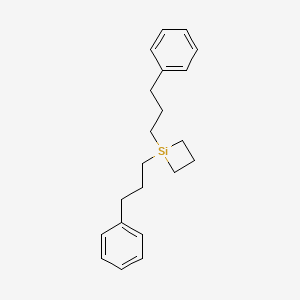

![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
![2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14197165.png)
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
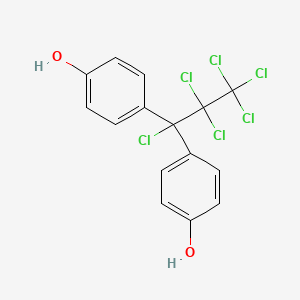
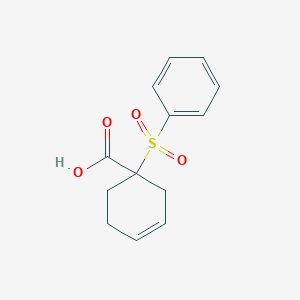

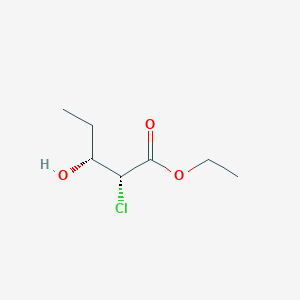

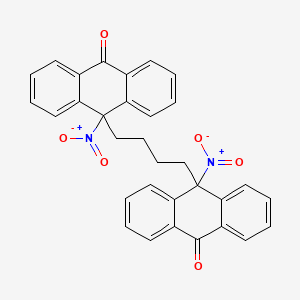
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
